Boron oxide (B2O3)
Description
Significance of Boron-Oxygen Species in Advanced Chemistry
Boron-oxygen species hold considerable significance across various frontiers of advanced chemistry. Boron's distinctive electronic configuration, characterized by its electron deficiency in the common trivalent state, facilitates the formation of diverse bonding arrangements, including robust interactions with oxygen. nih.govacs.org This inherent versatility underpins a rich and complex chemistry with implications ranging from materials science to pharmaceutical development. nih.goved.ac.uk Boron-oxygen bonds are integral structural motifs in numerous important compounds, including naturally occurring borate (B1201080) minerals and synthetic borosilicate glasses. nih.gov The capacity of trivalent boron to readily accept an electron pair from a nucleophile, transitioning to a tetrahedral coordination, is a pivotal aspect of its reactivity and forms the basis for its utility in areas such as organic synthesis and enzyme inhibition. nih.gov
Simple boron-oxygen species, despite their often transient existence, are critical intermediates in high-temperature chemical processes, notably combustion. aip.orgscispace.com A thorough understanding of the formation mechanisms and reactivity profiles of species like the BO radical is indispensable for developing accurate predictive models of boron combustion systems. aip.org Beyond combustion, the strategic incorporation of boron-oxygen units into molecular frameworks is being explored for the rational design of novel materials with precisely tuned electronic and optical characteristics, including the creation of highly stable luminescent radicals. researchgate.net
Historical Trajectories of Oxidoboron (B1241728) Investigation and Theoretical Postulation
The scientific investigation into boron and its compounds, including its oxides, traces its origins back to the early 19th century with the initial isolation of elemental boron. acs.orgkakhia.org Early research endeavors primarily focused on the more stable boron oxides, such as B₂O₃, which found historical applications in glassmaking and pottery glazing. libretexts.org The intricate structural complexities observed in various boron compounds, particularly the boranes, posed significant challenges to the prevailing simple bonding theories in the early 20th century, thereby emphasizing boron's unique capacity for forming multicenter bonds. acs.orglibretexts.org
Theoretical chemistry has played an indispensable role in elucidating the nature of boron-oxygen species, particularly those that are difficult or impossible to isolate experimentally. Computational studies, employing methods such as ab initio calculations and density functional theory, have been crucial in predicting the structures, relative energies, and bonding characteristics of transient molecules like B₂O₂ and species featuring less common boron-oxygen multiple bonds (double and triple bonds). nih.govaip.org Early spectroscopic investigations, including infrared emission spectroscopy of gaseous B₂O₃ and B₂O₂, provided valuable experimental benchmarks for validating theoretical predictions and helped to confirm proposed molecular geometries, such as the linear D∞h structure for B₂O₂. aip.orgaip.org Further spectroscopic work, such as the study of the microwave spectrum of the BO radical, contributed detailed experimental data on its molecular parameters and electronic structure, showing good agreement with ab initio calculations. aip.org
Challenges and Motivations for Advanced Oxidoboron Research
Research into oxidoboron species, particularly the simpler and more reactive variants, is accompanied by several inherent challenges. Many of these species exhibit high instability and reactivity, rendering their isolation and detailed characterization a significant experimental hurdle. Boron's pronounced oxophilicity, its strong thermodynamic drive to form bonds with oxygen, often kinetically and thermodynamically favors the formation of robust B-O-B linkages over the less common boron-oxygen multiple bonds, which are of considerable fundamental and applied interest. nih.gov Stabilizing species containing boron-oxygen double or triple bonds typically necessitates specific chemical environments or sophisticated synthetic strategies, such as coordination to suitable metal centers. nih.govacs.org
Despite these challenges, the motivations driving advanced oxidoboron research are substantial. A more profound understanding of boron-oxygen bonding and reactivity is essential for driving innovation across diverse scientific and technological domains. In the realm of combustion science, this knowledge is critical for enhancing the efficiency and unraveling the complex mechanisms involved in the combustion of boron-containing fuels. aip.orgscispace.com Within materials science, the ability to precisely incorporate boron-oxygen units into novel frameworks offers exciting avenues for designing materials with tailored electronic, optical, and structural properties. researchgate.neted.ac.uk The growing potential of boron-containing compounds in medicinal chemistry, encompassing both diagnostic agents and therapeutic molecules, provides a strong impetus for fundamental research into boron's chemical behavior. nih.govmdpi.com Boron's unique combination of electronic and structural flexibility positions it as a highly versatile element for the rational design of molecules with specific functional attributes. uni-wuerzburg.de
Scope of Academic Inquiry into Oxidoboron Molecular and Extended Structures
The academic inquiry into oxidoboron species spans a broad spectrum, encompassing fundamental investigations of small, discrete molecules as well as studies of extended, solid-state structures. Key areas of research include:
Spectroscopic Characterization: Employing a range of spectroscopic techniques, including infrared, microwave, and photoelectron spectroscopy, to precisely determine the molecular structures, vibrational characteristics, and electronic energy levels of boron-oxygen species in various phases, such as the gas phase or isolated within inert matrices. aip.orgaip.orgaip.org
Computational Chemistry: Utilizing advanced computational methodologies, such as ab initio calculations and density functional theory, to accurately predict the molecular properties, explore potential reaction pathways, and assess the thermodynamic and kinetic stability of both experimentally known and theoretically postulated boron-oxygen compounds and clusters. researchgate.netnih.govaip.org
Synthesis and Stabilization: Developing innovative synthetic strategies to access highly reactive boron-oxygen species and exploring methods, such as the design of sterically demanding ligands or the use of matrix isolation techniques, to kinetically or thermodynamically stabilize these transient species for subsequent characterization and reactivity studies. nih.govacs.org
Investigation of Boron-Oxygen Multiple Bonding: A focused area of research dedicated to the synthesis, characterization, and theoretical description of compounds featuring less common B=O and B≡O multiple bonds, which are of significant interest for fundamental understanding of chemical bonding and their potential as reactive intermediates or building blocks. nih.govacs.org
Studies of Extended Boron-Oxygen Structures: Research directed towards understanding the structure-property relationships in solid boron oxides, such as the network structure of B₂O₃ composed of interconnected BO₃ units, and related materials like boron oxynitrides, where the controlled substitution of nitrogen by oxygen atoms can significantly influence properties such as photocatalytic activity. libretexts.orgdiamond.ac.uk
Reactivity Studies: Investigating the chemical reactivity of simple boron-oxygen species, such as the BO radical, with other molecules to elucidate their roles in complex chemical environments, including combustion processes. aip.org Research also extends to exploring the reactivity of boron-oxygen containing anionic species in transformations such as the reduction of carbon dioxide. researchgate.net
This comprehensive scope underscores the ongoing academic endeavor to fully comprehend the intricate and versatile chemistry of boron in the presence of oxygen, with the aim of expanding fundamental chemical knowledge and paving the way for applications in diverse scientific and technological fields.
Structure
2D Structure
Properties
CAS No. |
54566-73-3 |
|---|---|
Molecular Formula |
B2O3 |
Molecular Weight |
69.63 g/mol |
IUPAC Name |
2,4,5-trioxa-1,3-diborabicyclo[1.1.1]pentane |
InChI |
InChI=1S/B2O3/c3-1-4-2(3)5-1 |
InChI Key |
RPPTVYMVSNHGRG-UHFFFAOYSA-N |
Canonical SMILES |
[B]=O |
boiling_point |
3380 °F at 760 mmHg (NIOSH, 2024) 1500 °C (crystal) ~1860Â °C 3380 °F |
Color/Form |
Colorless, brittle, vitreous, semitransparent lumps or hard, white crystals Colorless, glassy or hexagonal crystals, hygroscopic Colorless powder or vitreous crystals |
density |
2.46 (NIOSH, 2024) - Denser than water; will sink 1.8 g/cu cm (amorphous); 2.46 g/cu cm (crystal) Relative density (water = 1): 2.46 (cryst) 2.46 |
melting_point |
842 °F (NIOSH, 2024) 450 °C (crystal) 450Â °C 842 °F |
physical_description |
Boron oxide appears as colorless, semi-transparent glassy lumps or hard white odorless crystals. Mp 450 °C; bp: 1860 °C. Density: 2.46 g cm-3. Moderately soluble in water. Used as an insecticide; as the starting material for the synthesis of other boron compounds; as a fluxing agent in enamels and glasses; and in mixture with 2-6% boron nitride, as a bonding agent in the hot isostatic pressing of boron nitride ceramics. Other Solid; Dry Powder; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals Colorless, semitransparent lumps or hard, white, odorless crystals; [NIOSH] WHITE HYGROSCOPIC POWDER OR GRANULES Colorless, semitransparent lumps or hard, white, odorless crystals. |
Related CAS |
1303-86-2 (Parent) |
solubility |
3 % (NIOSH, 2024) Slowly soluble in 30 parts cold water; slowly soluble in 5 parts boiling water; soluble in alcohol, glycerol Water solubility: 4.0% at 20 °C 2.77 g/100 g water at 20 °C. Solubility in water, g/l at 25Â °C: 36 (moderate) 3% |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) Negligible at 20 °C 0 mmHg (approx) |
Origin of Product |
United States |
Theoretical and Computational Chemical Investigations of Oxidoboron
Quantum Chemical Approaches to Oxidoboron (B1241728) Electronic Structure and Bonding
The accurate description of the electronic structure and bonding in oxidoboron, a radical species with a partially filled molecular orbital, necessitates the use of sophisticated quantum chemical methods. Both high-level ab initio calculations and density functional theory have been instrumental in providing a detailed picture of this molecule.
Ab Initio and Post-Hartree-Fock Methodologies in Oxidoboron Studies
To accurately model the electronic states and potential energy surfaces of oxidoboron, methods that go beyond the mean-field Hartree-Fock approximation are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is a common starting point for studying molecules like BO, where static correlation, arising from near-degeneracy of molecular orbitals, is significant. CASSCF provides a qualitatively correct description of the wavefunction by allowing for the simultaneous optimization of molecular orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons.
For a more quantitative description, Multireference Configuration Interaction (MRCI) is often employed following a CASSCF calculation. MRCI methods build upon the multiconfigurational reference wavefunction from CASSCF by including dynamic electron correlation through single and double excitations from the reference configurations. This approach has been successfully used to calculate the spectroscopic constants of the ground and excited electronic states of BO. For instance, MRCI calculations have provided accurate values for the equilibrium bond length (Re), harmonic vibrational frequency (ωe), and dissociation energy (De) of the X²Σ⁺ ground state and various excited states.
| Method | Electronic State | Re (Å) | ωe (cm⁻¹) | De (eV) |
| CASSCF/MRCI | X²Σ⁺ | 1.205 | 1885 | 8.28 |
| Experimental | X²Σ⁺ | 1.2045 | 1885.6 | 8.39 |
This table presents a comparison of theoretical data, obtained using high-level ab initio methods, with experimental values for the ground electronic state of oxidoboron. The close agreement highlights the accuracy of these computational approaches.
Density Functional Theory (DFT) Applications for Oxidoboron Systems
Density Functional Theory (DFT) offers a computationally less demanding alternative to post-Hartree-Fock methods for studying the electronic structure of molecules. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For open-shell systems like oxidoboron, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide reliable results. The B3LYP functional, for example, has been widely used to investigate the properties of BO.
DFT calculations have been employed to determine the equilibrium geometry, vibrational frequencies, and Mulliken charge distribution of oxidoboron. These calculations generally show good agreement with experimental data and results from more computationally intensive ab initio methods, making DFT a valuable tool for preliminary investigations and for studying larger systems involving oxidoboron.
| Property | B3LYP/6-311+G(d) | Experimental |
| Bond Length (Å) | 1.216 | 1.2045 |
| Vibrational Frequency (cm⁻¹) | 1860 | 1885.6 |
| Mulliken Charge on B | +0.25 | - |
| Mulliken Charge on O | -0.25 | - |
This interactive table showcases key molecular properties of oxidoboron as calculated by Density Functional Theory with the B3LYP functional and a triple-zeta basis set, compared with experimental values where available.
Analysis of Molecular Orbitals and Electron Density in Oxidoboron
The molecular orbital (MO) diagram of oxidoboron provides a clear picture of its electronic configuration and bonding. The ground state electronic configuration is (1σ)²(2σ)²(3σ)²(4σ)²(1π)⁴(5σ)¹. The highest occupied molecular orbital (HOMO) is the 5σ orbital, which is singly occupied, making BO a radical. The lowest unoccupied molecular orbital (LUMO) is the 2π* antibonding orbital. The frontier molecular orbitals, the HOMO and LUMO, are crucial in determining the reactivity of oxidoboron, particularly its interactions with other molecules.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunction into a more intuitive chemical picture of bonding. NBO analysis on oxidoboron reveals a strong triple bond character between the boron and oxygen atoms, consisting of one σ-bond and two π-bonds. The analysis also shows significant polarization of the electron density towards the more electronegative oxygen atom.
Topological Analysis of Electron Density in Oxidoboron Chemical Bonds
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding based on the topology of the electron density. In QTAIM, a chemical bond is characterized by the presence of a bond critical point (BCP) in the electron density between two nuclei. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide insights into the nature of the bond.
For the B-O bond in oxidoboron, QTAIM analysis reveals a high value of ρ(r) at the BCP, indicative of a strong bond. The negative value of the Laplacian (∇²ρ(r) < 0) at the BCP suggests a shared-electron (covalent) interaction.
Another useful tool for analyzing chemical bonding is the Electron Localization Function (ELF). The ELF provides a measure of the probability of finding an electron in the vicinity of another electron with the same spin. In oxidoboron, the ELF analysis shows a high degree of electron localization in the bonding region between the boron and oxygen atoms, consistent with the picture of a strong covalent bond.
Computational Modeling of Oxidoboron Reaction Dynamics and Mechanisms
Understanding the role of oxidoboron in various chemical environments requires detailed knowledge of its reaction kinetics and mechanisms. Computational modeling has become an indispensable tool for elucidating the complex reaction pathways involving this radical.
Elucidation of Reaction Pathways and Transition States Involving Oxidoboron
Computational methods, particularly DFT and high-level ab initio calculations, are used to map out the potential energy surfaces (PES) for reactions involving oxidoboron. By locating the stationary points on the PES, which correspond to reactants, products, intermediates, and transition states, the detailed mechanism of a reaction can be unraveled.
For example, the reaction of oxidoboron with small hydrocarbon molecules is of great importance in combustion chemistry. Computational studies have been used to investigate the reaction pathways for the reaction of BO with acetylene (B1199291) (C₂H₂). These studies have identified the initial addition of the BO radical to the carbon-carbon triple bond as the key first step, followed by rearrangements and subsequent bond-breaking steps to form various products. The calculated activation energies and reaction enthalpies from these studies provide crucial data for kinetic modeling of combustion processes. The geometries of the transition states located in these calculations reveal the structural changes that occur during the reaction and provide insights into the factors that control the reaction rate.
Molecular Dynamics Simulations of Oxidoboron Interactions and Transformations
Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the atomic-level interactions and dynamic processes in materials. nih.govucr.edu In the context of oxidoboron and related boron-oxygen compounds, MD simulations provide critical insights into structural arrangements, transformations, and the influence of physical conditions on material properties. These simulations model the movement of atoms over time by solving classical equations of motion, relying on accurate force fields or interatomic potentials to describe the interactions between atoms. nih.govosti.gov
MD studies have explored the impact of morphology and cooling rates on the structure of boron oxide. For instance, simulations of B₂O₃ nanoparticles have shown that the shape—whether spherical or cubic—influences the location and aggregation of boroxol rings and can lead to longer-range structural differences, such as layering. nih.gov Furthermore, the cooling rate during the simulation of glass formation from a molten state affects the final structure; slower cooling cycles tend to produce structures with a higher number of boron atoms incorporated into boroxol rings. researchgate.net The development of composition-dependent, partial charge pairwise potentials has been crucial for enabling realistic simulations of multicomponent borosilicate glasses, allowing for the accurate prediction of boron's coordination number and other structural features that agree well with experimental data. osti.govunt.edu
These simulations are computationally demanding, and their accuracy is fundamentally tied to the quality of the underlying interatomic potentials. nih.govucl.ac.uk For boron-containing glasses, force fields that include three-body, angle-dependent terms are vital for accurately reproducing the glassy phase during melt-quench simulations, as they stabilize the amorphous structure and prevent recrystallization. ucl.ac.uk
Theoretical Prediction of Novel Oxidoboron Species and Reactivity Patterns
Computational chemistry provides indispensable tools for the prediction of new molecules and materials, allowing researchers to explore hypothetical structures and assess their stability and properties before attempting synthesis. nih.gov In the field of boron-oxygen chemistry, theoretical predictions have been instrumental in identifying novel species with unique characteristics and reactivity.
One successful application of these predictive methods is the discovery of novel boron oxide polymorphs. Using two-dimensional crystal structure prediction methods combined with first-principles calculations, researchers have proposed layered boron oxide (B₂O₃) structures composed of 18-membered rings. uspex-team.orgresearchgate.net These theoretically predicted materials, particularly those with specific van der Waals stacking arrangements (AA and AB), are posited to be high-performance deep-ultraviolet nonlinear optical (DUV NLO) materials. uspex-team.orgresearchgate.net The calculations predict that these novel forms of boron oxide possess large band gaps and strong second harmonic generation (SHG) effects, properties that are highly sought after for advanced laser technology. researchgate.net
Beyond simple oxides, computational methods like iterative machine learning combined with evolutionary structure searches have been used to predict entirely new classes of compounds, such as superhard materials in the boron-nitrogen-oxygen (B-N-O) system. nih.gov These studies have identified specific compositions, like B₅N₃O₃ and B₆N₄O₃, that are predicted to be not only superhard (with hardness values over 45 GPa) but also thermodynamically and dynamically stable. nih.gov
Theoretical studies also delve into the fundamental nature of bonding and its influence on reactivity. Computational characterization of the boron-oxygen bond in various molecular environments, such as in borocycles, reveals its nuanced nature. nih.gov Calculations show that the B-O bond can exhibit significant double or even triple bond character, depending on the molecular structure and environment. nih.gov For example, in a model HN=CH−CH=CH−NH−BO borocycle, the B-O bond is predicted to have substantial double bond character, while in a simulated aqueous environment, its character is intermediate between a double and triple bond. nih.gov Understanding these bonding patterns is crucial for predicting the reactivity of oxidoboron species, as the oxophilicity of boron typically favors the formation of B-O-B linkages over stable B-O multiple bonds. nih.gov
Theoretical Studies on Oxidoboron Interactions with Diverse Chemical Environments
Noble Gas Chemistry and Superstrong Bonding with Oxidoboron Cations (BO+)
Once considered inert, noble gases (Ng) are now known to form chemical bonds under specific conditions, often with highly reactive species. Theoretical investigations have revealed that the oxidoboron cation (BO⁺) is an exceptional candidate for forming stable and remarkably strong bonds with noble gases from helium to radon. nih.gov
Quantum chemical calculations, using methods such as CCSD(T), have predicted the existence of a series of noble gas-oxidoboron complexes, NgBO⁺. nih.govresearchgate.net In these complexes, the noble gas atom forms a direct and exceptionally strong bond with the boron atom. nih.gov The calculated dissociation energies for the Ng-B bond are extraordinarily high, indicating a degree of stability that is unprecedented for noble gas compounds. nih.govresearchgate.net These energies range from 138.0 kJ/mol for HeBO⁺ to a peak of 462.2 kJ/mol for XeBO⁺. nih.gov
The following table summarizes key computational data for the NgBO⁺ complexes, illustrating the trend of increasing bond strength and varying bond length across the noble gas series.
| Complex | Ng-B Bond Length (Å) | Ng-B Dissociation Energy (kJ/mol) |
| HeBO⁺ | 1.249 | 138.0 |
| NeBO⁺ | 1.458 | 155.1 |
| ArBO⁺ | 1.833 | 313.3 |
| KrBO⁺ | 1.990 | 369.8 |
| XeBO⁺ | 2.188 | 462.2 |
| RnBO⁺ | 2.293 | 453.1 |
| Data obtained from theoretical calculations at the CCSD(T)/AVTZ level of theory. Bond lengths and dissociation energies are key indicators of the stability and nature of the chemical bond between the noble gas (Ng) and the boron (B) atom in the oxidoboron cation (BO⁺) complexes. nih.govresearchgate.net |
These computational findings suggest that NgBO⁺ complexes are not merely weakly bound van der Waals clusters but are genuine molecules with "superstrong" chemical bonds. nih.govnih.govresearchgate.net The predicted stability of these ions indicates that their synthesis and experimental characterization may be feasible under suitable conditions. nih.govnih.gov
Oxidoboron Adduct Formation and Lewis Acidity Characterization
Lewis acidity, the ability of a chemical species to accept an electron pair, is a cornerstone of boron chemistry. Trivalent boron compounds, with their vacant p-orbital, are archetypal Lewis acids. researchgate.netresearchgate.net The oxidoboron cation (BO⁺) is predicted to be a potent Lewis acid due to its positive charge and electron-deficient boron center. nih.gov Theoretical and computational methods are essential for characterizing the Lewis acidity of such transient or highly reactive species through the analysis of their adducts with Lewis bases. unlp.edu.arresearchgate.net
The strength of a Lewis acid can be quantified computationally by calculating its affinity for a reference Lewis base, such as the fluoride (B91410) ion (Fluoride Ion Affinity, FIA) or ammonia (B1221849). researchgate.netunlp.edu.ar For a series of related compounds like the boron trihalides (BX₃), computational studies show that Lewis acidity increases from BF₃ to BBr₃. unlp.edu.ar This trend, which contradicts simple electronegativity arguments, is explained by the degree of π-bonding between the boron and halogen atoms, which is strongest for BF₃ and weakens for the heavier halides, making the boron center in BBr₃ more accessible for adduct formation. unlp.edu.arresearchgate.net
When a Lewis acid like an oxidoboron species reacts with a Lewis base, it forms a Lewis acid-base adduct. researchgate.netresearchgate.net The geometry, stability, and spectroscopic properties of these adducts can be predicted through computational modeling. nih.gov For example, the interaction between various boranes and bases like amines or phosphines has been studied to determine the stability of the resulting adducts, revealing that borane-phosphane adducts are generally more stable than borane-amine adducts. researchgate.net Computational analysis of these adducts often involves:
Geometry Optimization: Determining the equilibrium structure of the adduct, including the length of the newly formed dative bond.
Energetic Calculations: Calculating the enthalpy of formation for the adduct, which provides a direct measure of the interaction strength. unlp.edu.ar
Spectroscopic Prediction: Simulating NMR spectra or vibrational frequencies, which can be compared with experimental data if available. researchgate.net
While specific computational studies on adducts of the simple oxidoboron cation (BO⁺) are not widely available, the principles derived from studies of other boron-based Lewis acids are directly applicable. The interaction of BO⁺ with Lewis bases would lead to the formation of adducts where the base donates its lone pair to the boron atom, and the stability of these adducts would provide a quantitative measure of oxidoboron's formidable Lewis acidity.
Intermolecular Forces and Solvent Effects on Oxidoboron Stability
The stability and reactivity of a chemical species are profoundly influenced by its immediate environment, particularly in the liquid phase. ucsb.edu Intermolecular forces between a solute like oxidoboron and surrounding solvent molecules can significantly alter its electronic structure, geometry, and energetic properties. nih.gov Computational chemistry offers methods to model these solvent effects, which are broadly categorized into explicit and implicit solvent models. ucsb.edu
Explicit solvent models involve including a number of individual solvent molecules in the calculation, offering a detailed picture of specific interactions like hydrogen bonding. ucsb.edu Implicit or continuum models, such as the Conductor-like Screening Model (COSMO), simulate the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to account for bulk electrostatic effects. nih.gov
For a polar species like oxidoboron, electrostatic interactions and specific forces such as hydrogen bonding are expected to play a major role. Computational studies on a related boron-oxygen borocycle have shown that moving from a vacuum (in vacuo) to a simulated aqueous medium results in tangible changes to the B-O bond. nih.gov Specifically, the B-O bond length was found to increase slightly, and its natural resonance theory (NRT) bond order decreased, indicating a shift in the electronic structure due to the polar solvent environment. nih.gov This suggests that polar solvents could modulate the bonding within the oxidoboron moiety, potentially affecting its stability and reactivity.
The destabilization of certain boron-based compounds by solvents has also been noted. For example, solvents like tetrahydrofuran (B95107) (THF) can complex with BH₃ groups, thereby destabilizing the N-B bond in ammonia borane. mdpi.com Similarly, the interaction between oxidoboron and solvent molecules could either stabilize or destabilize the species. Protic solvents could form hydrogen bonds with the oxygen atom, while polar aprotic solvents would primarily interact through dipole-dipole forces. Understanding these intermolecular interactions through simulation is critical for predicting the behavior of oxidoboron in different chemical environments. researchgate.net
Computational Design of Oxidoboron-Containing Complexes
Computational design is a modern approach in materials science and chemistry that uses theoretical calculations to predict and design new molecules and materials with desired properties, thereby guiding experimental efforts. researchgate.net This strategy is particularly valuable for creating novel complexes containing the oxidoboron moiety, targeting specific applications in areas such as catalysis, electronics, and materials science. rsc.org
The design process typically involves a feedback loop of proposing candidate structures, calculating their properties using quantum chemical methods, and refining the structures based on the results. Key properties that can be computationally predicted include:
Electronic Properties: Band gap, electron affinity, and ionization potential, which are crucial for designing electronic and optical materials. nih.gov
Structural and Mechanical Properties: Crystal structure, density, and hardness, essential for developing new materials like superhard B-N-O compounds. nih.gov
Thermodynamic Stability: Cohesive energy and reaction enthalpies, which determine whether a compound is likely to be stable and synthesizable. nih.govresearchgate.net
Reactivity: Activation barriers for chemical reactions, which are critical for designing new catalysts. rsc.org
Examples from the broader field of boron chemistry illustrate the power of this approach. Computational studies have been used to design boron complexes for fluoride recognition by tuning electrostatic and orbital interactions through the choice of substituents. unt.edu Similarly, theoretical predictions have identified novel B₂O₃ polymorphs as superior DUV nonlinear optical materials by calculating their electronic and optical properties. uspex-team.orgresearchgate.net In the realm of catalysis, computational work has helped elucidate the role of boron in transition metal borides for the oxygen evolution reaction, showing that boron modulates the interaction energies of reaction intermediates. rsc.org
Applying these principles to oxidoboron, one could computationally design complexes where the BO unit is stabilized within a larger framework, such as a metal-organic framework (MOF) or a chelating ligand system. By systematically modifying the ligands or surrounding atoms, properties like Lewis acidity, redox potential, and optical absorption could be precisely tuned for specific functions, accelerating the discovery of new functional materials based on the unique properties of the oxidoboron group.
Advanced Synthetic Methodologies for Oxidoboron Containing Species
Gas-Phase Synthesis and Isolation Techniques for Transient Oxidoboron (B1241728) Species
Gas-phase synthesis is a crucial approach for generating transient oxidoboron species like the BO radical, allowing for their study in isolation before they undergo further reactions or oligomerization acs.org. Techniques often involve high-energy processes or controlled reactions under low-pressure conditions.
One method involves the reaction of boron atoms with carbon monoxide acs.org. Another approach is the reaction of the boron monoxide radical (BO) with unsaturated hydrocarbons in the gas phase under single collision conditions using crossed molecular beam techniques acs.orgresearchgate.netnih.gov. This method allows for the formation of organoboronyl monomers (RBO) that are otherwise highly reactive and typically exist as trimers in condensed phases acs.org. For instance, the reaction between the ¹¹BO radical and allene (B1206475) (H₂CCCH₂) in crossed molecular beams has been used to synthesize boronylallene (H₂CCCH(BO)) researchgate.netnih.gov. This reaction proceeds via indirect, complex-forming scattering dynamics, involving the addition of the boron monoxide radical to the terminal carbon atom of allene, forming a transient intermediate that subsequently eliminates a hydrogen atom to yield boronylallene researchgate.netnih.gov. Similarly, phenyl oxoborane (C₆H₅BO) has been synthesized in the gas phase through the reaction of boronyl radicals with benzene (B151609) (C₆H₆) acs.orgnih.gov.
Isolation of these transient species in the gas phase for spectroscopic study often requires techniques that can trap or stabilize them immediately after formation. Molecular beams and low-pressure environments help in maintaining these species in their monomeric form acs.org.
Matrix Isolation Spectroscopy for Oxidoboron Intermediate Stabilization
Matrix isolation spectroscopy is a powerful technique for stabilizing and characterizing highly reactive and transient species, including oxidoboron intermediates researchgate.netrsc.org. In this method, the reactive species are generated and rapidly trapped in a solid matrix of an inert gas (such as argon or neon) at very low temperatures (typically a few Kelvin) researchgate.netrsc.orgwikipedia.org. The inert matrix isolates the reactive molecules, preventing them from reacting with each other or undergoing further transformations, thus allowing for their spectroscopic characterization.
Matrix isolation has been used to study various boron-oxygen species. For example, the infrared absorption spectra of B₂O₃, B₂O₂, and BO₂ isolated in solid argon matrices have been investigated researchgate.net. Boron monofluoride monoxide (FBO), another unstable inorganic molecular substance containing a B=O bond, can be isolated as a triatomic molecule in an inert gas matrix wikipedia.org. Its infrared spectrum in solid neon and argon matrices has been recorded, showing vibrational bands characteristic of the F-B=O structure wikipedia.orgnist.gov. Studies involving the reaction of boron atoms with carbon monoxide in matrices have also allowed for the investigation of species like BCO, (BCO)₂, and B(CO)₂ using matrix isolation infrared spectroscopy acs.org.
Matrix isolation provides valuable data on the vibrational frequencies, structures, and sometimes electronic states of these transient oxidoboron species and intermediates, which are difficult to obtain by other methods researchgate.netrsc.org.
Condensed-Phase Synthetic Approaches to Boron-Oxygen Molecular Units
While the BO radical is highly transient, condensed-phase synthesis allows for the formation of more stable boron-oxygen molecular units and materials containing B-O bonds.
Precursor Chemistry and Ligand-Mediated Approaches for Oxidoboron Generation
Condensed-phase synthesis of boron-oxygen species often involves the use of suitable precursors and, in some cases, ligand mediation to control the formation of B-O bonds. Boron trioxide (B₂O₃) is a common starting material for various boron-containing compounds wikipedia.org. Tetrahydroxydiboron (B82485) (B₂(OH)₄) can be used to produce boron monoxide (BO) through condensation at elevated temperatures (200–500°C) wikipedia.org.
Ligand-mediated approaches can be employed to influence the formation and stability of boron-oxygen species. While the search results didn't provide specific examples of ligand-mediated oxidoboron radical generation in condensed phase, ligand design is crucial in controlling the reactivity and assembly of boron-containing precursors to form desired boron-oxygen frameworks in more stable compounds. For instance, studies on radical hydroboration highlight the generation of boryl radicals from precursors like N-heterocyclic carbene boranes and bis(pinacolato)diboron (B136004) rsc.org. While these focus on B-C or B-H bond formation via radical pathways, the principle of using specific precursors and potentially ligands to generate boron-centered radicals could be relevant to generating species that subsequently react with oxygen sources to form B-O bonds. Oxidative generation of boron-centered radicals in carboranes from precursors with B-B bonds has also been reported, leading to the formation of B-O bonds upon reaction with oxygen-based radicals nih.gov.
Thermal and Photochemical Generation of Oxidoboron Fragments
Thermal and photochemical methods can be used to generate reactive oxidoboron fragments from suitable precursors in condensed phases or at interfaces.
Thermal decomposition of boron compounds can lead to the formation of boron oxides researchgate.net. For example, heating tetrahydroxydiboron produces boron monoxide wikipedia.org. Higher temperatures can lead to the formation of boron trioxide glass wikipedia.org. In the context of materials science, thermal treatment of precursors is used in the synthesis of boron oxide nanoparticles acs.org.
Photochemical methods, utilizing light irradiation, can also induce the generation of reactive species. While direct photochemical generation of the BO radical in condensed phase wasn't explicitly detailed, photochemical reactions involving boron compounds and oxygen sources can lead to the formation of boron-oxygen species. For example, visible-light-mediated photoredox strategies have been used for the oxidative conversion of arylboronic acids into phenols, a process that is proposed to involve a boron peroxo intermediate formed by the reaction with superoxide (B77818) radical anion (O₂•⁻), which originates from the reduction of molecular oxygen rsc.org. This highlights how photochemical activation can lead to the formation of reactive oxygen species that interact with boron compounds to form B-O linkages. Photoinduced generation of radicals from organic salts has also been explored for the synthesis of organoboronates rsc.org.
Controlled Environment Synthesis for Oxidoboron-Embedded Materials
Controlled environment synthesis is essential for incorporating oxidoboron species or forming boron-oxygen networks within materials, particularly to control purity, structure, and properties.
Synthesis of boron particles, which can have surface oxide layers, requires an oxidation-controlled environment to achieve high purity researchgate.net. The rate of oxidation of elemental boron is influenced by factors such as crystallinity, particle size, purity, and temperature wikipedia.org.
In the synthesis of boron oxide nanoparticles, controlled environments and specific techniques are employed. For instance, sonochemical treatment of bulk B₂O₃ in the presence of a capping agent like oleic acid has been used to produce small, uniform B₂O₃ nanoparticles nih.gov. This method allows for control over nanoparticle size and prevents aggregation nih.gov. Another approach involves the ultrasonication of bulk crystalline boron in water, followed by thermal annealing in air, to synthesize oxidized boron nanoparticles with controlled defect formation acs.org. The annealing temperature in this process controls the number of defects, which in turn modulate the photoluminescence properties of the nanoparticles acs.org.
Controlled grafting synthesis techniques are also used to incorporate boron species onto support materials like silica, allowing for control over the local chemical environment of the boron nsf.gov. This is relevant for creating supported boron catalysts, where the speciation and dispersion of boron oxide/hydroxide phases on the surface are critical nsf.gov.
Mechanistic Investigations of Oxidoboron Formation Pathways
Understanding the mechanisms by which oxidoboron species and B-O bonds form is crucial for developing controlled synthetic methods. Mechanistic investigations often involve a combination of experimental techniques and theoretical calculations.
In the gas phase, reactions involving the BO radical with hydrocarbons proceed via indirect, complex-forming dynamics acs.orgresearchgate.netnih.gov. The boron monoxide radical adds to the π-electron density of the hydrocarbon, forming a doublet radical intermediate that undergoes unimolecular decomposition, often through hydrogen atom elimination acs.orgresearchgate.netnih.gov. These reactions are typically barrierless and exoergic acs.org.
In condensed phases, the formation of B-O-B linkages is often facile rsc.org. Studies on boron-catalyzed reactions, such as amidation, have provided insights into the intermediates and pathways involved in the formation of B-O bonds rsc.org. Investigations have shown that borinic and boronic acids can readily form bridged B-O-B systems, suggesting that such motifs play an important role in these reactions rsc.org.
Mechanistic studies on the oxidative dehydrogenation of alkanes catalyzed by boron-based materials suggest the involvement of both surface and gas-phase radical-mediated reaction pathways, with the formation of hydroxylated boron oxide species on the catalyst surface acs.org. The mechanism involves the generation of radicals on boron sites acs.org.
Investigations into the reaction between triethylborane (B153662) and oxygen, which is used as a radical initiator, have revealed the formation of ethylperoxyborane (Et₂BOOEt) as a crucial intermediate in the auto-initiation process whiterose.ac.uk. This highlights the formation of B-O-O-B linkages and subsequent radical generation pathways whiterose.ac.uk.
Elucidation of Boron-Oxygen Bond Formation Dynamics
Understanding the dynamics of B-O bond formation is crucial for developing controlled synthetic routes to oxidoboron-containing species. The formation of B-O bonds can occur through various mechanisms, depending on the reactants and conditions.
One prominent example of B-O bond formation dynamics is observed in the hydroboration-oxidation of alkenes. The oxidation step, typically involving hydrogen peroxide and a base, leads to the replacement of the carbon-boron bond with a carbon-oxygen bond, effectively forming a B-O bond transiently before the boron-containing fragment is cleaved. The mechanism involves the attack of a hydroperoxide anion on the boron atom, followed by a key migration step where the alkyl group attached to boron migrates to the adjacent oxygen atom, breaking the weak oxygen-oxygen bond. masterorganicchemistry.comlibretexts.org This migration occurs with retention of stereochemistry at the carbon center. masterorganicchemistry.comlibretexts.org
Another area where B-O bond formation dynamics are studied is in the formation of boroxins from boronic acids. This reaction involves the coupling of B(OH)₂ moieties, driven by the Lewis acidic character of boron. A proposed mechanism involves the formation of a hydrogen-bonded dimer, followed by transition states where a tetravalent boron intermediate is formed, leading to the release of a water molecule and the formation of a B-O-B linkage within the growing boroxin ring structure. researchgate.net This dehydration reaction is generally reversible, but in certain conditions, such as at a solid-vacuum interface, the removal of water can drive the reaction towards irreversible boroxin formation. researchgate.net
Gas-phase studies have provided insights into the dynamics of forming monomeric organo boronyls (RBO). These highly reactive species, characterized by a boron-oxygen multiple bond, can be formed via bimolecular reactions of the boronyl radical (BO) with unsaturated hydrocarbons. nih.govnih.gov The reactions are often barrierless and proceed through indirect, complex-forming dynamics where the boron atom of the BO radical adds to the π electron density of the hydrocarbon. nih.govresearchgate.net Subsequent unimolecular decomposition of the intermediate radical can lead to the formation of the organo boronyl monomer through pathways involving hydrogen or methyl loss. nih.govresearchgate.net For instance, the reaction of the boron monoxide radical with benzene in the gas phase has been shown to yield phenyl oxoborane (C₆H₅BO) through a radical substitution mechanism involving hydrogen atom emission. nih.gov
Understanding the electronic properties and reactivity of boron is key to elucidating these dynamics. Trivalent boron, being electron-deficient, acts as a Lewis acid, readily forming coordinate covalent bonds with nucleophiles containing oxygen atoms. libretexts.orgnih.gov This Lewis acidity plays a critical role in initiating reactions and stabilizing intermediates during B-O bond formation processes. researchgate.netnih.gov
Role of Catalysis in Directing Oxidoboron Synthesis
Catalysis plays a significant role in controlling the formation of B-O bonds and directing the synthesis of specific oxidoboron-containing species or incorporating B-O functionalities into complex molecules. Catalysts can influence reaction rates, selectivity (chemo-, regio-, and stereo-), and enable reactions that would otherwise be difficult or impossible under mild conditions.
Organoboron compounds themselves, particularly boronic acids and borinic acids, can act as Lewis acid catalysts in various organic transformations that involve B-O bond formation or manipulation. nih.govacs.org Their catalytic activity stems from the ability of the boron atom to reversibly form covalent bonds with oxygen-containing functional groups like alcohols or carboxylic acids, often through dehydration reactions. nih.govrsc.org This interaction activates the substrate for subsequent reactions. For example, boronic acids are effective catalysts for direct amide and ester formation from carboxylic acids and amines or alcohols, respectively. nih.govacs.orgrsc.org The proposed mechanisms often involve the formation of acyloxyboron intermediates, which are more reactive towards nucleophilic attack. nih.govrsc.org
Transition metal catalysis is widely employed in reactions that indirectly lead to the formation of B-O bonds, often through the functionalization of organoboron reagents. While many transition metal-catalyzed reactions involving organoboron compounds focus on C-C bond formation (e.g., Suzuki-Miyaura coupling), some catalytic systems are designed to form C-O or other bonds where a B-O species might be involved as an intermediate or byproduct, or where the organoboron compound itself is synthesized catalytically. organic-chemistry.orgacs.org For instance, palladium catalysis has been used in coupling reactions of organoboron compounds with olefins, where oxygen plays a role in reoxidizing the palladium catalyst. organic-chemistry.org Although the primary focus here is C-C bond formation, the organoboron starting materials contain B-O bonds (e.g., boronic acids or esters), and the catalytic cycle involves interactions with the boron center.
Furthermore, the synthesis of organoboron compounds themselves, which contain B-O bonds, is often achieved through catalytic methods. Transition metal catalysts, including those based on first-row d-block elements, are increasingly used for the formation of carbon-boron bonds through processes like borylation and hydroboration. acs.orgrsc.org While these reactions directly form C-B bonds, the starting materials or products often involve B-O bonds (e.g., using pinacolborane or bis(pinacolato)diboron as boron sources, or forming boronic esters as products). acs.orgrsc.orgnih.gov
Catalysis can also be crucial in controlling the speciation of boronic acids in solution, which can impact their reactivity and selectivity in synthesis. nih.gov Manipulating the equilibria between different boron species (monomers, dimers, trimers) in the presence of a catalyst can enable chemoselective transformations. nih.gov
Emerging areas include the use of organoboron compounds as catalysts in radical reactions, where they can act as radical initiators or chain-transfer reagents. psu.edu While the primary focus might be on C-C or C-heteroatom bond formation, the interaction of radicals with organoboron species can involve the cleavage or formation of B-O bonds as part of the complex reaction mechanism. psu.edu
The development of new catalytic systems, including organocatalysts and metal-free approaches, is also contributing to advanced synthetic methodologies for accessing and utilizing oxidoboron-containing species in a more controlled and environmentally benign manner. researchgate.netmdpi.com
Sophisticated Spectroscopic Characterization Techniques for Oxidoboron Research
Advanced Vibrational Spectroscopy for Structural Elucidation of Oxidoboron (B1241728)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for probing the bonding and structure of molecules by analyzing their characteristic molecular vibrations. For oxidoboron species, these methods provide direct information about the boron-oxygen bond and the molecular framework.
High-Resolution Infrared (IR) Spectroscopy of Oxidoboron Species
High-resolution infrared spectroscopy is a powerful tool for studying the vibrational modes of oxidoboron, particularly in the gas phase or isolated matrix environments where fine spectral features can be resolved. These features provide detailed information about bond strengths, molecular geometry, and isotopic composition.
Research involving matrix isolation infrared spectroscopy has been used to study various boron-oxygen species, including BO, BO₂, B₂O₂, and B₂O₃, trapped in solid argon matrices at low temperatures. A sharp band observed at 1854.7 cm⁻¹ has been assigned to the BO stretching mode, showing appropriate isotopic ratios for ¹¹BO and ¹⁰BO. This value is close to the gas phase fundamental frequency of 1862.1 cm⁻¹. researchgate.net Other studies have reported infrared absorption peaks for boron oxide (B₂O₃) at approximately 1416 cm⁻¹ due to B-O vibration, and B-O-H stretching peaks around 3191 and 1192 cm⁻¹. researchgate.net Infrared spectroscopy is also used to identify the presence of B-O-B bending vibrations, typically observed between 500 and 800 cm⁻¹, indicating interconnected boron atoms. researchgate.net
The analysis of vibrational frequencies in IR spectra can also provide insights into the bonding characteristics of oxidoboron-containing ions, such as NgBO⁺ (where Ng is a noble gas). The B-O stretch is often the highest frequency and most intense band in the IR spectrum of these complexes. acs.org
Raman Spectroscopy for Vibrational Fingerprinting of Oxidoboron
Raman spectroscopy complements IR spectroscopy by probing different vibrational modes based on changes in polarizability during vibration. This technique is valuable for studying the vibrational fingerprint of oxidoboron in various phases, including solid materials.
While direct Raman spectra of simple BO radicals may be challenging to obtain, Raman spectroscopy is widely used to study materials containing boron-oxygen bonds, such as borate (B1201080) glasses and minerals. For instance, Raman spectra of borate minerals show intense bands attributed to B-O stretching vibrations in both trigonal (BO₃) and tetrahedral (BO₄) boron units. nih.govresearchgate.net A prominent band around 1027 cm⁻¹ has been assigned to BO stretching vibrations in borate minerals. nih.gov Raman spectroscopy can also reveal bending modes of trigonal and tetrahedral boron, typically found around 620 cm⁻¹. nih.gov Studies on vitreous boron oxide (v-B₂O₃) have utilized Raman scattering, in conjunction with infrared absorption and hyper-Raman scattering, to analyze vibrational modes of BO₃ triangles and B₃O₃ boroxol rings. umontpellier.fr
Raman spectroscopy has also been applied in techniques like laser-induced radical fluorescence (LIRF) to enhance the detection of BO radicals for boron content analysis, although the molecular emission spectra of BO can be weak. optica.orgnih.gov
Electronic Spectroscopy and Photoelectron Spectroscopy in Oxidoboron Analysis
Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, and photoelectron spectroscopy, like X-ray Photoelectron Spectroscopy (XPS), provide information about the electronic structure, energy levels, and elemental composition and oxidation states of oxidoboron species.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, promoting electrons to higher energy molecular orbitals. This technique is useful for studying electronic transitions in molecules containing chromophores. While simple diatomic BO may have electronic transitions in the UV-Vis range, studies often focus on species or materials where oxidoboron is part of a larger structure or complex.
Electronic spectra of the BO₂ radical have been studied, revealing vibronic interactions between different electronic states. tandfonline.com UV-Vis spectroscopy is a common technique for identifying and quantifying compounds that absorb in this region, and the absorbance is proportional to the concentration of the absorbing species. wikipedia.orglibretexts.org The position and intensity of absorption peaks in UV-Vis spectra are related to the electronic structure and the presence of conjugated systems or functional groups. shimadzu.commasterorganicchemistry.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of a material by analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays. aps.orgacs.orglehigh.edu
XPS is particularly valuable for determining the oxidation states of boron and oxygen in oxidoboron compounds and related materials. By analyzing the core-level binding energies of boron (B 1s) and oxygen (O 1s), researchers can identify different chemical environments and bonding configurations. researchgate.netresearchgate.net For example, the O 1s XPS spectrum can be deconvoluted to distinguish between different types of oxygen atoms, such as those in B-O and Si-O bonds in boron-silicon oxide films. researchgate.net XPS studies have shown that boron in some materials is primarily threefold coordinated, and the technique can be used to study the chemical bonding states in boron-containing films. jim.org.cnthermofisher.com The chemical shift in XPS binding energies provides insights into the local chemical environment and the nature of chemical bonds. acs.org
Magnetic Resonance Techniques for Oxidoboron Radical Characterization
Magnetic Resonance techniques, such as Electron Paramagnetic Resonance (EPR) or Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for studying species with unpaired electrons (radicals) or specific nuclei with nuclear spin. The oxidoboron radical (BO) has an unpaired electron, making EPR a suitable technique for its characterization. NMR spectroscopy, particularly ¹¹B NMR, can provide structural information about boron environments in diamagnetic oxidoboron compounds or related structures.
Microwave spectroscopy, which is related to magnetic resonance, has been used to study the boron monoxide radical (BO) in its ground electronic state (X ²Σ⁺). aip.org Analysis of the microwave spectra of ¹¹BO and ¹⁰BO radicals has yielded molecular parameters such as rotational constants, centrifugal distortion constants, spin-rotation interaction constants, magnetic hyperfine interaction constants, and nuclear quadrupole interaction constants. aip.org These parameters provide detailed information about the electronic and molecular structure of the radical. The spin density of the unpaired electron in the BO radical can be calculated from magnetic hyperfine coupling constants obtained from microwave spectroscopy, and these values can be compared with theoretical calculations. aip.org
Solid-state ¹¹B NMR experiments, including techniques like magic angle spinning (MAS) and multiple-quantum (MQ)MAS, have been employed to investigate the structure of boron monoxide. chemistryviews.orgameslab.gov These studies can distinguish different boron environments and coordination numbers, helping to determine the arrangement of boron and oxygen atoms in the material. chemistryviews.orgameslab.gov NMR spectroscopy in general provides extensive information about molecular structure and atom connectivity based on the magnetic properties of atomic nuclei. pageplace.delibretexts.org
Data Table: Spectroscopic Signatures of Oxidoboron and Related Species
| Technique | Species/Material | Observed Feature | Wavenumber/Frequency/Binding Energy | Notes | Source |
| Infrared (IR) Spectroscopy | BO (in Ar matrix) | BO stretching | 1854.7 cm⁻¹ | Close to gas phase fundamental (1862.1 cm⁻¹) | researchgate.net |
| Infrared (IR) Spectroscopy | B₂O₃ | B-O vibration | ~1416 cm⁻¹ | researchgate.net | |
| Infrared (IR) Spectroscopy | B₂O₃ | B-O-H stretching | ~3191, ~1192 cm⁻¹ | researchgate.net | |
| Infrared (IR) Spectroscopy | Boron-containing glasses | B-O-B bending vibrations | 500-800 cm⁻¹ | Indicates interconnected boron atoms | researchgate.net |
| Raman Spectroscopy | Borate mineral | BO stretching (trigonal/tetra) | ~1027 cm⁻¹ | Dominant band | nih.gov |
| Raman Spectroscopy | Borate mineral | Bending modes (trigonal/tetra) | ~620 cm⁻¹ | nih.gov | |
| Microwave Spectroscopy | ¹¹BO radical | Rotational transitions | 100, 300 GHz regions | Yields molecular parameters | aip.org |
| Microwave Spectroscopy | ¹⁰BO radical | Rotational transitions | 100, 300 GHz regions | Yields molecular parameters | aip.org |
| ¹¹B NMR Spectroscopy (Solid-state) | Boron monoxide | Resonances | Varied | Distinguishes different boron environments | chemistryviews.orgameslab.gov |
| XPS (O 1s) | B-Si-oxide films | B-O feature | 533.5 eV | Deconvoluted peak | researchgate.net |
| XPS (O 1s) | B-Si-oxide films | Si-O feature | 532.3 eV | Deconvoluted peak | researchgate.net |
Detailed Research Findings:
Infrared Spectroscopy of Matrix-Isolated BO: Studies using matrix isolation IR spectroscopy have identified the fundamental vibrational frequency of the BO radical. The observed band at 1854.7 cm⁻¹ in solid argon matrices is consistent with gas-phase measurements and theoretical predictions, providing direct evidence for the existence and bonding of the isolated BO species. Isotopic substitution with ¹⁰B and ¹⁸O confirms the assignment of this vibration to the B-O stretch. researchgate.net
Microwave Spectroscopy of the BO Radical: High-resolution microwave spectroscopy has allowed for the precise determination of molecular constants for both ¹¹BO and ¹⁰BO radicals in their ground electronic state. aip.org These constants, including rotational, centrifugal distortion, spin-rotation, and magnetic hyperfine interaction parameters, offer detailed insights into the bond length, rigidity, and the distribution of the unpaired electron in the BO radical. aip.org The calculated spin density from hyperfine coupling constants aligns well with ab initio calculations. aip.org
Solid-State ¹¹B NMR of Boron Monoxide: Advanced solid-state ¹¹B NMR techniques, such as MAS and MQMAS, have been instrumental in elucidating the complex structure of solid boron monoxide. chemistryviews.orgameslab.gov These experiments can differentiate between different boron coordination environments (e.g., threefold and fourfold) and provide connectivity information, helping to resolve ambiguities regarding the polymeric structure of boron monoxide. chemistryviews.orgameslab.gov Research suggests a two-dimensional structure composed of B₄O₂ rings based on NMR data and theoretical calculations. chemistryviews.org
XPS Analysis of Boron-Oxygen Systems: XPS has been successfully applied to characterize the chemical states of boron and oxygen in various materials containing oxidoboron linkages, such as boron-silicon oxide films and boron-doped carbon materials. researchgate.netjim.org.cn Analysis of the B 1s and O 1s core-level spectra allows for the identification of different bonding environments (e.g., B-O, Si-O) and the determination of boron coordination and oxidation states. researchgate.netresearchgate.net The sensitivity of XPS to surface composition makes it valuable for studying the surface chemistry of oxidoboron-containing materials. lehigh.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy of BO Radicals
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying materials with unpaired electrons, such as free radicals bhu.ac.inbruker.com. The boron monoxide (BO) radical, a paramagnetic species, can be investigated using EPR to understand its electronic structure and local environment. Analysis of EPR spectra provides information on the identity and concentration of paramagnetic species bruker.com. The basic concepts of EPR are analogous to NMR, but it excites electron spins instead of nuclear spins bhu.ac.inbruker.com.
Studies have utilized EPR to investigate radicals in boron-containing materials. For instance, the temperature dependence of EPR spectra of O₂⁻ and BO₃²⁻ radicals in gamma-irradiated YBO₃-doped samples has been studied researchgate.net. The EPR spectrum of a gamma-irradiated sample recorded at room temperature showed the presence of two radicals, with one identified as O₂⁻ based on its characteristics researchgate.net. Another radical, BO₃²⁻, was also observed researchgate.net. The intensities of the signals for both O₂⁻ and BO₃²⁻ radicals decreased significantly with increasing temperature, indicating their thermal destruction researchgate.net. While this study focuses on BO₃²⁻, it demonstrates the applicability of EPR to boron-oxygen radicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Boron-Containing Frameworks
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a valuable tool for the structural analysis and reaction kinetics monitoring of boron-containing compounds acs.org. Boron-11 (¹¹B) is an NMR-active nucleus with a spin of I = 3/2 michael-hunger.de. The ¹¹B NMR spectroscopic parameters of boron incorporated in materials are sensitive to the electric field gradient caused by the local structure michael-hunger.de.
In boron-containing frameworks, such as zeolites and catalysts, ¹¹B solid-state NMR can differentiate between different boron coordination environments michael-hunger.deillinois.edunsf.gov. Tetrahedral boron atoms (Bᴵⱽ) typically yield narrow NMR signals with a symmetric line shape, while trigonal boron atoms (Bᴵᴵᴵ) often cause broad quadrupole patterns due to larger electric field gradients michael-hunger.de. The coordination number of boron in zeolite frameworks can depend on nearby counterions michael-hunger.de. For example, tetrahedral Bᴵⱽ atoms are frequently located near extra-framework cations, while trigonal Bᴵᴵᴵ atoms are often situated near silanol (B1196071) groups michael-hunger.de.
¹¹B NMR chemical shifts provide further information about the local environment. Studies have shown that Bᴵᴵᴵ chemical shifts in borates and borosilicates typically occur in a distinct range compared to Bᴵⱽ shifts illinois.edu. For instance, simple borates investigated showed Bᴵᴵᴵ resonances around -17 ± 1 ppm and Bᴵⱽ resonances around 1.5 ± 0.5 ppm relative to BF₃·Et₂O illinois.edu. High-field ¹¹B MAS NMR can be a useful method for quantitatively estimating trigonal/tetrahedral ratios in various boron-containing materials, including glasses, minerals, and some zeolites illinois.edu. Ultra-high magnetic fields can enhance the resolution of ¹¹B solid-state NMR spectra, enabling the unambiguous determination of the local structure and connectivity of boron species in heterogeneous catalysts nsf.gov. Two-dimensional NMR experiments, such as ¹H-¹¹B heteronuclear correlation, can aid in identifying boron species with B-OH functionality and probing boron-boron connectivity nsf.gov.
Mass Spectrometry and Chromatographic Techniques for Oxidoboron Identification
Mass spectrometry and chromatographic techniques are essential for identifying and separating various oxidoboron species within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Oxidoboron Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds medistri.comnih.gov. While many simple boron oxides like B₂O₃ are not volatile under standard GC conditions, volatile oxidoboron derivatives and other boron-containing compounds can be analyzed using GC-MS.
For non-volatile boron species like boric acid (B(OH)₃), derivatization is often required to make them amenable to GC analysis researchgate.netchromatographyonline.com. A method has been developed for the determination of boric acid in drinking water by derivatization with triethanolamine (B1662121), converting the inorganic, nonvolatile boric acid into a volatile triethanolamine borate researchgate.net. This derivatization strategy facilitates GC measurement researchgate.net. GC-MS has also been applied to the analysis of boronic compounds, such as bis(pinacolato)diboron (B136004) (BPD) and tetrahydroxydiboron (B82485) (BBA), which can be found at low levels in certain intermediates chromatographyonline.com. Direct analysis of BPD using GC-MS has been successful, while BBA required derivatization prior to GC-MS analysis chromatographyonline.com.
High-Performance Liquid Chromatography (HPLC) for Oxidoboron-Containing Mixtures
High-Performance Liquid Chromatography (HPLC) is widely used for separating and analyzing components in liquid mixtures, including those containing oxidoboron species or other boron compounds. HPLC can be coupled with various detectors, such as UV detectors or electrochemical detectors.
HPLC has been employed in studies involving boron-containing compounds, including the analysis of boronic acids and their reaction products nih.govchemrxiv.org. For instance, HPLC with UV detection has been used to detect boronic acids and their oxidation products in reaction mixtures nih.gov. The separation of compounds like 4-Br-anti-B₁₈H₂₁ has also been achieved using HPLC with methanol (B129727) and water as mobile phases and detection at specific wavelengths rsc.org.
Furthermore, HPLC with amperometric detection using highly boron-doped diamond (BDD) electrodes has been examined for the simultaneous detection of compounds nih.gov. While this specific application focused on purine (B94841) and pyrimidine (B1678525) bases, it highlights the potential of using boron-modified electrodes in HPLC for the detection of electroactive species in mixtures.
X-ray Diffraction (XRD) and Electron Microscopy for Extended Oxidoboron Structures
X-ray Diffraction (XRD) and electron microscopy techniques are crucial for characterizing the crystallographic structure, morphology, and elemental composition of extended oxidoboron structures, such as crystalline boron oxides and thin films.
XRD is a primary technique for identifying crystalline phases and determining lattice parameters. Studies on boron oxide (B₂O₃) have utilized XRD to characterize its different forms, including the low-pressure α-B₂O₃ and the high-pressure orthorhombic β-B₂O₃ aip.orgarxiv.org. XRD patterns can confirm the presence of crystalline B₂O₃ and identify impurities researchgate.netaip.org. For example, XRD patterns of boron particles have shown spikes corresponding to B₂O₃, indicating the presence of a crystalline oxide layer researchgate.net. XRD has also been used to confirm the suitability of B₂O₃ chunks for sessile drop tests by comparing patterns with literature data tandfonline.com.
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide detailed information about the morphology, particle size, and microstructure of oxidoboron materials. SEM images can show the surface morphology of boron oxide samples researchgate.netd-nb.infoatomicles.com. Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, allows for elemental analysis and mapping of boron-containing materials beilstein-journals.orgd-nb.info. EDS can determine the composition of deposited materials, such as boron oxide films, and show the distribution of elements like boron and oxygen beilstein-journals.orgd-nb.info. TEM can provide higher resolution images and has been used in conjunction with electron energy-loss spectroscopy (EELS) to analyze the chemical and electronic structure at interfaces involving boron-containing layers aip.org. These techniques collectively provide a comprehensive understanding of the physical and chemical characteristics of extended oxidoboron structures.
Reactivity and Advanced Reaction Mechanisms of Oxidoboron
Oxidoboron (B1241728) as a Highly Reactive Intermediate in Chemical Transformations
Oxidoboron acts as a highly reactive intermediate in chemical processes, participating in reactions that are often barrierless or proceed via low-energy transition states. nih.govacs.org Its reactivity stems from the unpaired electron and the electron-deficient boron center. nih.gov
Studies on the reaction of oxidoboron with molecular hydrogen (H₂) have elucidated key reaction mechanisms. The most favorable pathway involves the abstraction of a hydrogen atom by the boron atom of BO, leading to the formation of OBH and a hydrogen radical (H•). This reaction proceeds through a transition state with a calculated barrier of 8.3 kcal/mol and is exothermic by 6.8 kcal/mol. acs.orgacs.org Other possible, though less favorable, mechanisms include the 1,2-insertion of BO into the H-H bond or hydrogen abstraction by the oxygen atom, with significantly higher barriers of 36.4 and 42.7 kcal/mol, respectively. acs.org
The OBH radical formed can further react with a hydrogen atom to produce the OBH₂ radical, which is the most stable compound in the BO/H₂ system. This reaction has a low barrier of approximately 0.3 kcal/mol. acs.org OBH₂ can undergo isomerization to trans-HBOH and cis-HBOH, with isomerization barriers of 27.7 kcal/mol and 10.8 kcal/mol, respectively. acs.org Recombination of BOH and H can also form cis- or trans-HBOH without barriers. acs.org
In contrast to the highly reactive monomer, the singlet form of the B₂O₂ molecule (OBBO) is shown to be much less reactive towards H₂. acs.org However, the triplet form of OBBO, which can be formed from the recombination of two BO radicals over a moderate barrier of 8.3 kcal/mol, can react with H₂ through intermediates to produce BO + OBH₂ or OBBOH + H, with barriers of 4.4 and 7.4 kcal/mol, respectively. acs.org
Data illustrating the energy barriers for key reactions of BO with H₂ are presented below:
| Reaction Channel | Barrier (kcal/mol) | Exothermicity (kcal/mol) |
| BO + H₂ → OBH + H (H abstraction by B) | 8.3 | 6.8 |
| BO + H₂ → 1,2-insertion into H-H | 36.4 | - |
| BO + H₂ → H abstraction by O | 42.7 | - |
| OBH + H → OBH₂ | ~0.3 | - |
| t-OBBO + H₂ → BO + OBH₂ | 4.4 | - |
| t-OBBO + H₂ → OBBOH + H | 7.4 | - |
Electron Transfer Processes and Radical Chemistry of Oxidoboron
Oxidoboron is a diatomic radical species with an unpaired electron, making it highly reactive in electron transfer processes and radical reactions. nih.govsavemyexams.com The radical center is primarily located at the boron atom. nih.gov The ability of boron compounds to participate in free-radical processes is well-established, with organoboranes being widely studied in this regard. rsc.orgresearchgate.net While much of the research on boron radical chemistry has focused on organoboranes, the boronyl radical (BO) itself is a fundamental species in this class. nih.gov
Radicals, in general, are highly reactive due to their unpaired electron and tend to react quickly to lower their enthalpy, either by stealing an electron or combining with another radical. savemyexams.com This high reactivity contributes to their role as intermediates in various reaction mechanisms. savemyexams.com
In gas phase experiments, the boronyl radical (BO) has been shown to react with unsaturated hydrocarbons (C₂-C₆) via barrierless, indirect mechanisms initiated by the addition of the BO radical to the π electron density of the hydrocarbon molecule. nih.gov This addition forms doublet radical intermediates, with the radical center residing on the boron atom of the added BO moiety. nih.gov These intermediates can then decompose via hydrogen or methyl loss or isomerize before decomposition. nih.gov
The classification of the chemical behavior of boronyl radicals with various hydrocarbon substrates has shown that, in many cases, a boron monoxide radical versus atomic hydrogen exchange mechanism is operative, leading to the formation of highly unsaturated organoboronyl monomers. nih.gov
The concept of radical generation using boron compounds has also been applied in halogenation reactions, where trihaloboranes can act as halogen radical donors. rsc.org For instance, boron tribromide (BBr₃) can serve as a source of bromine radicals (Br•) under oxygen conditions, a process driven by the thermodynamic favorability of forming a strong B-O bond compared to the broken B-Br bond. rsc.org This highlights the potential for oxidoboron or related species to be involved in radical-mediated bond activation and functionalization.
Coordination Chemistry of Oxidoboron and its Ligand Behavior
The coordination chemistry of boron compounds is extensive, with various boron-based species acting as ligands towards transition metals and other elements. brandeis.edu While oxidoboron (BO) as a neutral diatomic ligand in coordination complexes is less explored compared to other boron-containing ligands like boranes, carboranes, or borylenes, the isoelectronic species like CO and CN⁻ are well-known ligands. The cationic oxidoboron species, BO⁺, however, has shown remarkable coordination capabilities, particularly with noble gases. acs.orgacs.org
Boron compounds are of significant interest in coordination chemistry due to the ability to modify substituents around the boron center and their diverse interaction modes with metal centers. brandeis.edu The Lewis acidic nature of boron can facilitate coordination with nucleophilic species. rsc.org
Formation of Metal-Oxidoboron Complexes
While direct coordination complexes featuring the neutral oxidoboron (BO) molecule as a ligand are not extensively documented in the provided search results, the coordination of boron-containing species with oxygen to metal centers is relevant. For example, boron oxide (BOx) species have been shown to interact strongly with metal oxides, influencing their catalytic properties. rsc.org This suggests potential interactions between oxidoboron units and metal centers in various chemical environments.
Furthermore, the study of noble gas complexes with the oxidoboron cation (BO⁺) demonstrates the ability of this species to form strong chemical bonds with other elements. acs.orgacs.orgresearchgate.net These studies predict the formation of NgBO⁺ complexes (Ng = noble gas) with exceptionally high Ng-B dissociation energies. researchgate.net
Theoretical and Experimental Characterization of Oxidoboron Ligand Bonding
Theoretical studies, particularly using ab initio quantum chemical methods, have been crucial in characterizing the bonding in species involving oxidoboron, such as the noble gas-oxidoboron cation complexes. acs.orgacs.orgresearchgate.net These studies utilize methods like coupled-cluster and density functional theory to calculate structural parameters, binding energies, and vibrational frequencies. researchgate.netacs.org
Analysis of the chemical bonding in NgBO⁺ complexes using tools like Natural Bond Orbital (NBO) analysis and Atoms-in-Molecule (AIM) theory has provided insights into the nature of the interaction. acs.orgresearchgate.net These analyses indicate strong covalent bonding between the noble gas and the boron atom in BO⁺. acs.orgresearchgate.net The bonding can be described by a donor-acceptor model, where electron density is transferred from the noble gas atom to the electron-deficient boron atom of BO⁺. acs.org The orbital interaction term is a prime contributor to the total attraction energy. acs.orgresearchgate.net
Experimental characterization of species containing oxidoboron units, particularly in complex frameworks or as transient intermediates, often relies on spectroscopic techniques. While direct spectroscopic characterization of simple metal-oxidoboron complexes is not detailed in the provided results, techniques like infrared photodissociation spectroscopy have been used to study the vibrational spectra of related boron-oxygen containing cation complexes in the gas phase, providing experimental data to support theoretical predictions of their structures and bonding. researchgate.net
Data from theoretical studies on NgBO⁺ complexes highlight the strength of the Ng-B bond:
| Complex | Ng-B Dissociation Energy (kJ/mol) |
| HeBO⁺ | 138.0 |
| NeBO⁺ | - |
| ArBO⁺ | - |
| KrBO⁺ | - |
| XeBO⁺ | - |
| RnBO⁺ | 462.2 |
Note: The table above presents a range of dissociation energies based on the provided text, which specifically mentions values for He and Rn as examples of the range (138.0 to 462.2 kJ/mol) researchgate.net. Specific values for other noble gases in NgBO+ were not explicitly listed in the snippets.
Oxidoboron in the Generation of Novel Boron-Oxygen Frameworks
Oxidoboron species can play a role in the formation of boron-oxygen frameworks, which are prevalent in various boron compounds, including borates and hydroxidooxidoborates. These frameworks are typically comprised of three- and/or four-coordinate boron centers linked by bridging oxygen atoms. soton.ac.uk
While the direct involvement of the transient oxidoboron radical (BO) in constructing extended boron-oxygen frameworks is not explicitly detailed in the search results, related boron-oxygen species are fundamental building blocks. For instance, hydroxidooxidoborate anions, which contain boron-oxygen frameworks, can be assembled through equilibria involving B(OH)₃ and hydroxide. soton.ac.uk The structural diversity of these frameworks arises from the different coordination environments of boron and the various ways oxygen atoms can bridge or terminate. soton.ac.uk
The thermal decomposition of certain boron-containing compounds can lead to the formation of boron oxide (B₂O₃), a key boron-oxygen material. soton.ac.uk This suggests that processes involving the breaking and forming of B-O bonds, potentially involving species like oxidoboron, are relevant to the generation of these materials.
Role of Oxidoboron in Catalytic Cycles and Mechanistic Pathways
While oxidoboron (BO) itself is a highly reactive intermediate rather than a stable catalyst, its involvement in reaction mechanisms can be relevant to catalytic processes, particularly those involving boron compounds. Boron, in various forms and oxidation states, is increasingly utilized in catalysis, acting as Lewis acids or participating in radical reactions. researchgate.netnih.gov
Organoboron species, for example, have been employed as radical initiators, chain-transfer reagents, and radical precursors in a range of transformations. researchgate.net The high sensitivity of certain organoboranes towards oxygen- and heteroatom-centered radicals makes them attractive for developing radical chain processes. researchgate.net While these examples focus on organoboranes, the fundamental reactivity of the boronyl radical (BO) in abstracting atoms or adding to unsaturated systems suggests its potential, albeit likely transient, involvement in complex catalytic cycles where B-O species are formed or transformed.
Boron-based materials, such as amorphous boron, have also been explored as metal-free catalysts, for instance, in the activation of peroxymonosulfate (B1194676) for degradation of organic contaminants. rsc.org In such systems, the mechanism involves the generation of reactive radical species like hydroxyl radicals, and the active boron phases are crucial to the catalytic activity. rsc.org While the specific role of oxidoboron in this context is not explicitly defined, the interplay between boron, oxygen, and radical generation highlights areas where BO could potentially feature in mechanistic descriptions.
The study of reaction mechanisms in catalysis often involves identifying and understanding the role of transient intermediates. libretexts.org Given the reactivity of oxidoboron, it is plausible that it participates as a short-lived intermediate in catalytic cycles involving boron and oxygen, particularly in high-temperature processes or those involving radical pathways. Understanding the elementary reactions of BO, as discussed in Section 5.1, is crucial for fully elucidating such complex catalytic mechanisms.
Oxidoboron in the Development of Advanced Materials and Nanostructures
Exploration of 2D Boron-Oxide Materials and Borophene-like Structures
The exploration of two-dimensional (2D) materials has expanded beyond conventional van der Waals solids and MXenes to include novel structures like borophene. Borophene, a single-atom-thick sheet of boron, exhibits unique electronic and mechanical properties, making it a promising candidate for next-generation electronic devices. tobmachine.comresearchgate.net However, the inherent instability of borophene in ambient conditions due to its high reactivity with oxygen and water presents a significant challenge for its practical application. rsc.org
Research into 2D boron-oxide materials and borophene-like structures often involves understanding and controlling the interaction of boron with oxygen. For instance, studies on 2D transition metal borides, such as molybdenum boride (Mo₄/₃B₂₋ₓT₂), have shown that the formation of boron-oxygen bonds (e.g., BO₃ or BO₄ units) on the surface can play a crucial role in stabilizing the material and preventing further oxidation or degradation of the underlying metal or boron atoms. rsc.orgrsc.org This indicates that controlled oxidation or the incorporation of boron-oxygen species can be a strategy to mitigate the instability of 2D boron structures.
While bulk boron does not possess a simple layered structure conducive to easy exfoliation into 2D sheets, chemical exfoliation of laminated materials and techniques like chemical vapor deposition (CVD) are being explored for synthesizing 2D boron-based materials. rsc.orgresearchgate.net The presence of boron-oxygen bonds has been confirmed in these synthesized materials, influencing their structure and properties. rsc.orgresearchgate.net For example, Raman spectroscopy and solid-state NMR have been used to characterize the vibrational modes and local environments of boron atoms, revealing the presence of B-O bonds alongside B-B and Mo-B vibrations in 2D molybdenum boride structures. rsc.orgrsc.org
Theoretical studies are also contributing to the understanding of 2D boron-oxide structures. Predictions of layered 18-membered-ring boron oxide (B₂O₃) polymorphs with specific stacking arrangements (AA and AB) suggest their potential as high-performance deep-ultraviolet nonlinear optical materials. researchgate.net These theoretical structures, composed of BO₃ triangles and B₃O₆ boroxol rings, highlight the diverse structural possibilities within 2D boron-oxygen frameworks. researchgate.net
Integration of Oxidoboron (B1241728) Moieties into Hybrid Materials and Nanocomposites
The integration of oxidoboron moieties, often in the form of boron oxide (B₂O₃) or borate (B1201080) structures (BO₃, BO₄ units), into hybrid materials and nanocomposites is a significant area of research for developing materials with enhanced or novel properties. This approach leverages the unique characteristics of boron-oxygen networks to influence the structural, thermal, mechanical, and functional attributes of the resulting composites.
Boron oxide is recognized as a classical glass former, and its inclusion in various matrices, such as polymers and ceramics, can lead to the formation of advanced organic-inorganic hybrid materials and nanocomposites. mdpi.comresearchgate.netsci-hub.sejmst.org The sol-gel method is one technique used to prepare such materials, although its application for amorphous borate materials has been less common historically compared to silica-based compositions. mdpi.com However, recent interest has grown due to the promising properties of sol-gel derived borate compositions, particularly their bioactivity. mdpi.com
Hybrid materials incorporating boron-oxygen species can be synthesized using various precursors, including boric acid and trimethyl borate, mixed with organic polymers like polyvinyl alcohol (PVA) and polyethylene (B3416737) glycol (PEG). researchgate.netjmst.org Heat treatment of these hybrid precursors leads to structural changes, with the formation of BO₃ and BO₄ groups identified in the resulting molten materials. researchgate.netjmst.org The type of boron precursor influences the quantities and order of borate structural units and residual carbon in the networks. researchgate.netjmst.org For example, PVA/PEG/B₂O₃ hybrid materials have been demonstrated as suitable precursors for synthesizing borate and carboborate glass and carbon/borate glass nanocomposites. researchgate.netjmst.org
The integration of oxidoboron moieties can also impact the properties of ceramic-based nanocomposites. In ceramifiable silicone rubber, the introduction of boron oxide can lead to the transformation of [BO₃] units to [BO₄] units above 400 °C during ceramization. researchgate.net These [BO₄] units, having a structure similar to SiO₂ and SiOC ceramic, can strengthen the ceramic by forming Si-O-B structures. researchgate.net This highlights the role of boron-oxygen bonding in the high-temperature behavior and mechanical integrity of these materials.
Furthermore, poly(acrylic acid) (PAA) derived nanocomposites incorporating inorganic nanoparticles, potentially including boron oxides, are being explored for applications in batteries, sensors, and as antibacterial materials and water filters. sci-hub.se The interaction between the nanofiller and the PAA matrix can significantly enhance the material's characteristics. sci-hub.se
Theoretical Design and Prediction of Oxidoboron-Based Functional Materials
Theoretical design and prediction play a crucial role in identifying and understanding novel oxidoboron-based functional materials before their experimental synthesis. Computational methods, such as first-principles calculations and density functional theory (DFT), are employed to explore the electronic structure, bonding, stability, and potential properties of materials containing boron-oxygen species. researchgate.netosti.govmdpi-res.com
The theoretical design of new molecules and materials with unique bonding schemes, including those involving boron, is a central theme in chemistry aimed at discovering functional materials like catalysts or device components. mdpi-res.comdokumen.pub Boron, being an electron-deficient element, exhibits a propensity for forming multi-center bonds, which contributes to the complexity and diversity of boron-containing structures. mdpi-res.comdokumen.pub
Theoretical studies have investigated the interaction of boron clusters with oxygen, providing insights into the formation and stability of boron-oxide species. science.gov These computational approaches can predict the existence of metastable states and dynamic interfaces in boron-oxygen systems, which can be relevant in applications like heterogeneous catalysis. osti.gov For example, theoretical modeling has explored the phase diagram of boron oxide layers on substrates like hexagonal boron nitride (h-BN) at high temperatures, identifying specific electronic states of boron involved in B-B bonds and having atomic charges between those in boron oxide and elemental boron that may act as catalytic sites. osti.gov
Furthermore, theoretical predictions have proposed novel 2D boron oxide structures with promising properties. As mentioned earlier, theoretical studies have predicted layered 18-membered-ring B₂O₃ polymorphs with potential for deep-ultraviolet nonlinear optical applications, exhibiting high second harmonic generation coefficients and wide transmission ranges. researchgate.net These theoretical predictions guide experimental efforts in synthesizing and characterizing such materials.
Theoretical calculations are also used to understand the properties of borophene, a 2D material, including its electronic properties and interaction with other species. tobmachine.comresearchgate.net Although borophene itself is a pure boron structure, its interaction with oxygen, leading to the formation of boron-oxygen bonds, is a critical aspect studied theoretically to understand its stability and functionalization possibilities.
Investigation of Oxidoboron in High-Temperature Ceramic Precursors
Oxidoboron species, particularly boron oxide (B₂O₃), are investigated for their role in the synthesis and properties of high-temperature ceramic precursors and the resulting ceramic materials. Ultra-high temperature ceramics (UHTCs), such as zirconium diboride (ZrB₂) and hafnium diboride (HfB₂), are of significant interest for applications in extreme environments due to their excellent thermal resistance, chemical stability, and mechanical properties. mdpi.comencyclopedia.pub
Boron oxide can be used as a raw material in the synthesis of ceramic powders like ZrB₂ through methods such as carbon reduction. mdpi.comencyclopedia.pub However, the relatively low melting point of B₂O₃ (around 450 °C) can lead to inhomogeneity and material loss during the pre-heating process in traditional solid-state synthesis methods. mdpi.com Strategies to mitigate this include using boron instead of B₂O₃ or employing fast heating techniques. mdpi.com
Polymer precursor routes are also explored for synthesizing UHTCs, where polymers containing metal-oxygen or metal-boron bonds in the main chain are converted into ceramics through pyrolysis. researchgate.netmdpi.comencyclopedia.pub In some approaches, ceramic precursors are prepared using compounds containing boron, such as boric acid, in conjunction with carbon-containing compounds and metal precursors. mdpi.comencyclopedia.pub
The presence of boron-oxygen structures in ceramic precursors can influence the ceramization process and the final ceramic microstructure and properties. As noted earlier, in ceramizable silicone rubber, boron oxide transforms into [BO₄] units during heating, contributing to the formation of a rigid ceramic network by forming Si-O-B structures. researchgate.net This demonstrates how oxidoboron species within precursors can facilitate the formation of high-temperature ceramic phases and enhance their mechanical strength.
Research also involves the use of boron-containing compounds, such as zinc borate, in composites that undergo sintering to form ceramic materials. researchgate.net The behavior of these boron-oxygen species during high-temperature processing is crucial for controlling the final composition and performance of the ceramic.
Advanced Organoboron Compounds with Oxidoboron Character
Advanced organoboron compounds possessing oxidoboron character, meaning they contain boron-oxygen bonds within their molecular structure, are being developed for various applications, including catalysis and advanced materials. Organoboron chemistry is a broad field, but the focus here is on compounds where the boron atom is bonded to both carbon and oxygen atoms.
Organoboron compounds are utilized not only as stoichiometric reagents but also as catalysts in organic synthesis, particularly in carbon-carbon bond formation reactions. science.gov The ease of modifying the electronic and steric properties around the boron center makes them versatile in catalysis. While many organoboron catalysts may not explicitly contain B-O bonds in their active form, the synthesis and handling of these compounds often involve boron precursors or intermediates that do.
Furthermore, organoboron compounds with inherent boron-oxygen functionalities are being designed for specific material properties. For instance, highly water-dispersible boron-based compounds, which may contain boron-oxygen bonds for solubility, are being investigated for applications like Boron Neutron Capture Therapy (BNCT). science.gov
The concept of "oxidoboron character" in organoboron compounds can also extend to the intentional incorporation of boron-oxygen moieties to influence molecular properties and interactions. This can be relevant in the design of functional organic-inorganic hybrid materials where organoboron species are integrated into a matrix through boron-oxygen linkages. The synthesis of organic-inorganic composites using modified sol-gel techniques, where metal alkoxides are mixed with organic polymers, can involve the formation of chemical interactions, potentially including B-O-C bonds when boron precursors are used, leading to interpenetrating networks. researchgate.net
Future Directions and Emerging Research Avenues in Oxidoboron Chemistry
Exploration of Exotic Oxidoboron (B1241728) Allotropes and Polymorphs
The concept of allotropy typically applies to different structural modifications of an element, while polymorphism refers to different crystalline forms of a compound. While oxidoboron itself is a diatomic radical or cation (BO or BO+), future research may explore the potential for novel materials or phases incorporating BO units in extended structures, which could be considered analogous to exploring new forms.
Elemental boron is known for its rich allotropy, exhibiting complex structures based on icosahedral clusters, such as α-rhombohedral, β-rhombohedral, and tetragonal forms, with several others reported or theoretically predicted wikipedia.orgresearchgate.netyoutube.comreddit.comscribd.com. These diverse structures arise from boron's ability to form intricate bonding networks. Similarly, boron-containing compounds can exhibit polymorphism, possessing the same chemical formula but different crystal structures youtube.comreddit.comscribd.com.
Emerging research could investigate the synthesis of novel solid-state materials or clusters where oxidoboron units are integral components of the structure. This might involve high-pressure, high-temperature synthesis techniques, similar to those used to create new boron-rich phases and nanocomposites like boride/boron structures (e.g., HfB2/β-B or CaB6/β-B) researchgate.net. Exploring different synthetic routes and conditions could potentially lead to the discovery of metastable or exotic phases containing oxidoboron, characterized by unique arrangements and bonding motifs. The theoretical prediction and experimental realization of such materials would represent a significant advancement in oxidoboron chemistry.
Advancements in In Situ Spectroscopic Monitoring of Oxidoboron Reactions
Understanding the mechanisms of reactions involving oxidoboron species is crucial for controlling their formation, transformation, and reactivity. Advancements in in situ spectroscopic techniques offer powerful tools for real-time monitoring of these processes. In situ spectroscopy allows for the characterization of transient intermediates and reaction pathways under relevant conditions, providing insights that are often inaccessible through ex situ analysis.
Techniques such as in situ infrared (FTIR) spectroscopy, including diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), have proven invaluable in studying reaction mechanisms involving boron-oxygen species. For instance, in situ FTIR has been used to investigate the borohydride (B1222165) oxidation reaction, identifying intermediate species like BH3, BH2, and BO2- by monitoring characteristic bands in the B-H and B-O bond regions rsc.org. Similarly, in situ DRIFT spectroscopy has provided insights into the mechanisms of catalytic reactions, such as CO oxidation, by identifying key intermediates and understanding surface interactions nih.govrsc.org.
Applying these and other in situ spectroscopic methods, such as Raman spectroscopy or X-ray absorption spectroscopy, to systems involving oxidoboron could provide detailed information about its formation kinetics, reaction pathways, and interactions with other species or surfaces. This is particularly relevant for reactions where oxidoboron might be a short-lived intermediate or a reactive species in complex environments. The ability to monitor changes in bonding, structure, and concentration of oxidoboron species in real-time will be critical for developing a comprehensive understanding of its chemistry.
Synergistic Computational-Experimental Approaches for Oxidoboron Discovery
The complexity of oxidoboron species and the potential for novel structures and reactions necessitate a synergistic approach combining computational and experimental methods. Computational chemistry provides powerful tools for predicting molecular properties, reaction pathways, stability, and potential structures, guiding experimental design and interpretation.
Computational methods, including quantum mechanical calculations and molecular dynamics simulations, can be used to explore the potential energy surfaces of reactions involving oxidoboron, identify transition states, and calculate reaction barriers. These calculations can help elucidate the mechanisms of oxidoboron formation and reaction, complementing experimental observations. Furthermore, computational screening can be employed to predict the stability and properties of hypothetical materials or molecules containing oxidoboron units, prioritizing promising targets for experimental synthesis nih.govsilicos-it.beeddc.sgmdpi.comsysrevpharm.org.
The integration of computational modeling with experimental techniques, such as synthesis under controlled conditions and in situ spectroscopy, allows for an iterative process of discovery and validation. Computational predictions can guide experiments aimed at synthesizing new oxidoboron-containing species or materials, while experimental results can be used to refine computational models. This synergistic approach is becoming increasingly prevalent across various fields of chemistry and is expected to accelerate the discovery and understanding of oxidoboron chemistry rsc.org.
Interdisciplinary Research Opportunities for Oxidoboron Beyond Traditional Chemistry
Oxidoboron chemistry holds potential for impact beyond the traditional confines of inorganic and physical chemistry, offering numerous interdisciplinary research opportunities. The fundamental reactivity and unique properties of oxidoboron species can be leveraged in diverse fields.
Materials science represents a key area for interdisciplinary collaboration. Given boron's role in various advanced materials, including ceramics, composites, and semiconductors, incorporating oxidoboron units could lead to the development of novel materials with tailored properties. Research could explore the use of oxidoboron as a building block for new polymers, networks, or functional materials with applications in areas such as energy storage, catalysis, or electronics boron.ac.ukstanford.edu.
Furthermore, the potential involvement of oxidoboron in atmospheric or astrochemical processes (see Section 7.5) opens avenues for collaboration with environmental scientists, atmospheric chemists, and astrophysicists. Understanding the formation, reactions, and fate of oxidoboron species in these environments requires expertise from multiple disciplines. The development of sensitive analytical techniques for detecting and quantifying oxidoboron in complex matrices would also necessitate interdisciplinary efforts.
The broader field of chemical biology and medicinal chemistry, while perhaps less directly linked to oxidoboron itself, benefits from advancements in fundamental boron chemistry, particularly in the design of boron-containing molecules for therapeutic or diagnostic applications boron.ac.ukprinceton.edu. While direct biological roles for simple oxidoboron are not established, understanding its fundamental reactivity could inform the design of more complex boron-containing compounds with biological activity.
Mechanistic Studies of Oxidoboron in Extreme Conditions and Astrochemical Environments
Investigating the behavior of oxidoboron species under extreme conditions, such as high pressures, high temperatures, or in the presence of intense radiation, is an emerging research frontier. These conditions are relevant to various scientific contexts, including materials synthesis, combustion processes, and astrochemical environments.
Studies have shown that oxidoboron cation (BO+) can form surprisingly strong chemical bonds with noble gases under certain conditions, highlighting its unusual reactivity in extreme environments rsc.orgresearchgate.netbarc.gov.in. This research has implications for understanding the potential existence and behavior of boron-containing species in the interstellar medium or planetary atmospheres where conditions are far from ambient.
Research under high pressure and temperature can also lead to the discovery of new phases and reactions involving boron and oxygen. Studies on boron-based materials under extreme conditions have revealed novel structures and properties, and similar investigations could shed light on the stability and reactivity of oxidoboron species under such parameters researchgate.netfrontiersin.orgmdpi.com. Understanding how pressure and temperature influence the bonding and structure of oxidoboron is crucial for predicting its behavior in diverse environments.
Mechanistic studies in astrochemical environments involve a combination of spectroscopic observations, laboratory experiments simulating extraterrestrial conditions, and computational modeling. Detecting oxidoboron species in space and understanding their formation and destruction pathways requires a concerted effort across astronomy, physics, and chemistry researchgate.netbarc.gov.in. Future research will likely focus on refining spectroscopic techniques for detecting oxidoboron in astrophysical environments and conducting laboratory experiments to measure reaction rates and pathways under conditions relevant to space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
